molecular formula C20H17BrN4O3S B357518 N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide CAS No. 827009-47-2

N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

Cat. No. B357518
CAS RN: 827009-47-2
M. Wt: 473.3g/mol
InChI Key: LRACLFFJQVACLP-UHFFFAOYSA-N
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Description

“N-(4-acetyl-1’-benzyl-5’-bromo-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl)acetamide” is a chemical compound. It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Chemical Reactions Analysis

The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Biological Activity of Heterocyclic Systems

Compounds featuring 1,3,4-thiadiazole and oxadiazole rings, similar in structural complexity to the compound , are known for their diverse pharmacological potential. These heterocycles are crucial for expressing pharmacological activity due to their wide possibility for chemical modification. The 1,3,4-oxadiazole ring, a bioisostere for carboxylic, amide, and ester groups, often enhances pharmacological activity through hydrogen bonding interactions with enzymes and receptors. Heterocyclic systems based on these rings have been identified as having antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of these cores with various heterocycles frequently results in a synergistic effect, highlighting their importance as structural matrices for new drug-like molecule construction (Lelyukh, 2019).

Pharmacological Potential of Heterocyclic Derivatives

The exploration of 1,3,4-thiadiazole derivatives has demonstrated their significant pharmacological potential, showcasing a range of biological activities. This reinforces the idea that structural components similar to those in N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide could be pivotal in developing therapeutic agents. The presence of the toxophoric N2C2S moiety in these derivatives is believed to contribute to their extensive pharmacological activities, which include anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. This diverse biological activity underscores the heterocyclic compounds' role in drug discovery and development (Mishra et al., 2015).

properties

IUPAC Name

N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3S/c1-12(26)22-19-23-25(13(2)27)20(29-19)16-10-15(21)8-9-17(16)24(18(20)28)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRACLFFJQVACLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

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